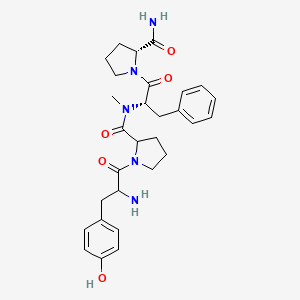

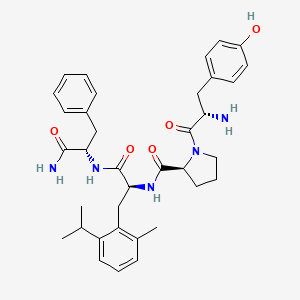

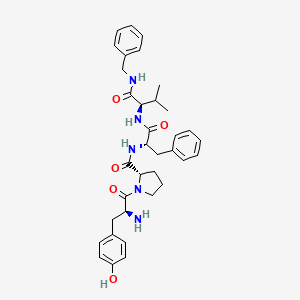

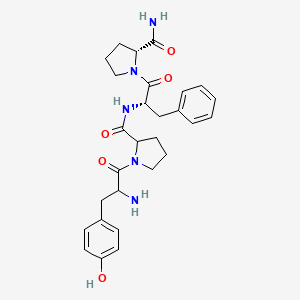

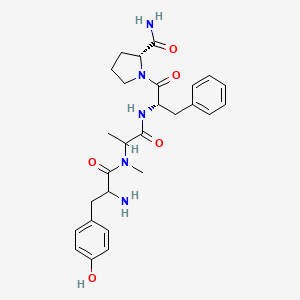

Tyr-Pro-L-Phe-D-Pro-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

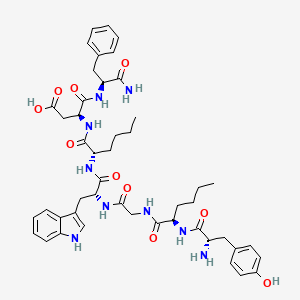

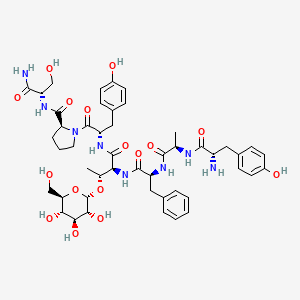

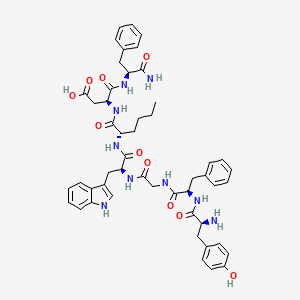

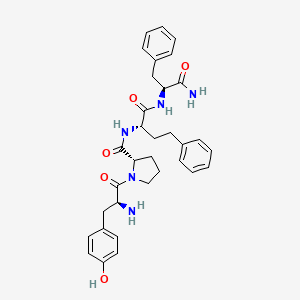

Tyr-Pro-L-Phe-D-Pro-NH2 est un tétrapeptide synthétique qui suscite de l’intérêt en raison de ses activités biologiques potentielles. Ce composé est constitué des acides aminés tyrosine, proline, phénylalanine et proline, ce dernier étant sous la configuration D. La présence de la D-proline à l’extrémité C-terminale est une caractéristique notable qui peut influencer l’activité biologique et la stabilité du composé.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Tyr-Pro-L-Phe-D-Pro-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés protégés à une chaîne peptidique en croissance ancrée à une résine solide. Les étapes générales comprennent :

Attachement du premier acide aminé : Le premier acide aminé, généralement la tyrosine, est attaché à la résine.

Déprotection et couplage : Le groupe protecteur de l’acide aminé est éliminé et le prochain acide aminé (proline) est couplé à l’aide d’un agent de couplage tel que la N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt).

Répétition : Les étapes de déprotection et de couplage sont répétées pour les acides aminés restants (phénylalanine et D-proline).

Clivage et déprotection : Le peptide complet est clivé de la résine et déprotégé à l’aide d’un réactif tel que l’acide trifluoroacétique (TFA).

Méthodes de production industrielle

La production industrielle de peptides comme this compound utilise souvent des synthétiseurs peptidiques automatisés qui utilisent la SPPS. Ces machines rationalisent le processus de synthèse, permettant la production efficace de peptides à haute pureté et à haut rendement. De plus, des techniques de purification telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir la qualité du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Tyr-Pro-L-Phe-D-Pro-NH2 peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu tyrosine peut être oxydé pour former de la dityrosine ou d’autres produits d’oxydation.

Réduction : Les réactions de réduction peuvent cibler les liaisons disulfures si elles sont présentes dans les versions modifiées du peptide.

Substitution : Les résidus d’acides aminés peuvent être substitués pour créer des analogues ayant des activités biologiques différentes.

Réactifs et conditions courants

Oxydation : Le peroxyde d’hydrogène ou d’autres agents oxydants peuvent être utilisés dans des conditions contrôlées pour oxyder les résidus tyrosine.

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) peuvent être utilisés pour réduire les liaisons disulfures.

Substitution : La substitution d’acides aminés peut être réalisée en utilisant la SPPS en incorporant différents acides aminés protégés pendant le processus de synthèse.

Principaux produits formés

Oxydation : L’oxydation de la tyrosine peut conduire à la formation de dityrosine ou d’autres dérivés oxydatifs.

Réduction : Les réactions de réduction aboutissent généralement au clivage des liaisons disulfures, conduisant à des peptides linéaires.

Substitution : Les réactions de substitution produisent des analogues peptidiques avec des séquences d’acides aminés modifiées.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Investigated pour ses activités biologiques potentielles, y compris la liaison aux récepteurs et la transduction du signal.

Médecine : Explored pour ses applications thérapeutiques potentielles, telles que les propriétés analgésiques en raison de sa similitude structurelle avec les peptides opioïdes.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme étalon de référence dans les techniques analytiques.

Applications De Recherche Scientifique

Tyr-Pro-L-Phe-D-Pro-NH2 has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its potential biological activities, including receptor binding and signal transduction.

Medicine: Explored for its potential therapeutic applications, such as analgesic properties due to its structural similarity to opioid peptides.

Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.

Mécanisme D'action

Le mécanisme d’action de Tyr-Pro-L-Phe-D-Pro-NH2 implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs opioïdes. La présence du résidu D-proline peut améliorer la stabilité et l’affinité du peptide pour ces récepteurs. Lors de la liaison au récepteur, le peptide peut moduler les voies de transduction du signal, conduisant à divers effets biologiques, tels que l’analgésie.

Comparaison Avec Des Composés Similaires

Composés similaires

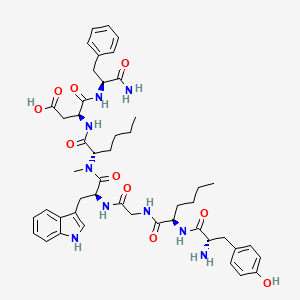

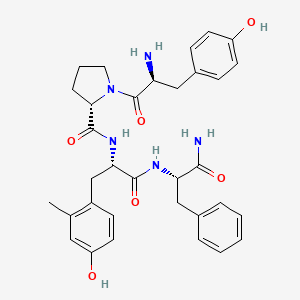

Morphiceptin (Tyr-Pro-Phe-Pro-NH2) : Un peptide non enképhaline qui est un agoniste opioïde hautement sélectif pour les récepteurs mu opiacés.

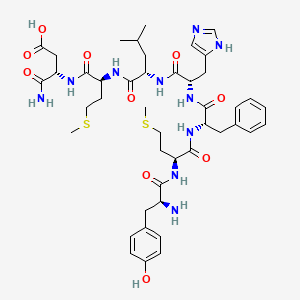

Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2) : Un puissant agoniste delta opioïde.

Endomorphine-1 (Tyr-Pro-Trp-Phe-NH2) : Un peptide analgésique efficace.

Unicité

Tyr-Pro-L-Phe-D-Pro-NH2 est unique en raison de la présence du résidu D-proline, qui peut influencer considérablement son activité biologique et sa stabilité par rapport aux peptides similaires. Cette caractéristique structurelle peut améliorer la résistance du peptide à la dégradation enzymatique et améliorer son affinité de liaison aux récepteurs.

Propriétés

Formule moléculaire |

C28H35N5O5 |

|---|---|

Poids moléculaire |

521.6 g/mol |

Nom IUPAC |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21?,22-,23+,24?/m0/s1 |

Clé InChI |

LSQXZIUREIDSHZ-JULQRDMDSA-N |

SMILES isomérique |

C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)N |

SMILES canonique |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-(3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl)-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B10853656.png)

![1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853666.png)

![Methyl 2-[3-ethenyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B10853671.png)